Cyclic guanosine monophosphate

Catalog No.
S901976
CAS No.
7665-99-8
M.F
C10H12N5O7P
M. Wt
345.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclic guanosine monophosphate

CAS Number

7665-99-8

Product Name

Cyclic guanosine monophosphate

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one

Molecular Formula

C10H12N5O7P

Molecular Weight

345.21 g/mol

InChI

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

InChI Key

ZOOGRGPOEVQQDX-UUOKFMHZSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O

Synonyms

3',5'-Monophosphate, Guanosine Cyclic, Cyclic 3',5'-Monophosphate, Guanosine, Cyclic GMP, Cyclic Monophosphate, Guanosine, Cyclic-3',5'-Monophosphate, Guanosine, GMP, Cyclic, Guanosine Cyclic 3',5' Monophosphate, Guanosine Cyclic 3',5'-Monophosphate, Guanosine Cyclic 3,5 Monophosphate, Guanosine Cyclic Monophosphate, Guanosine Cyclic-3',5'-Monophosphate, Monophosphate, Guanosine Cyclic

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O

Second Messenger Function

  • cGMP acts as a second messenger within cells. Signalling molecules like hormones bind to cell surface receptors, triggering the production of cGMP inside the cell. cGMP then relays signals to various cellular components, influencing physiological processes Wikipedia: Cyclic guanosine monophosphate: .

Regulation of Diverse Cellular Functions

  • Research explores cGMP's role in regulating numerous cellular functions, including:
    • Smooth muscle relaxation, which is important for blood vessel dilation and blood pressure regulation National Institutes of Health: Biochemistry, Cyclic GMP:
    • Vision processes in the retina National Institutes of Health: Biochemistry, Cyclic GMP:
    • Regulation of ion channels, which control the flow of charged particles across cell membranes National Institutes of Health: Biochemistry, Cyclic GMP:

Potential Therapeutic Target

  • Due to its involvement in various physiological processes, cGMP is a potential target for therapeutic drugs. Researchers are investigating how manipulating cGMP levels might offer treatment for conditions like cardiovascular diseases, erectile dysfunction, and certain neurological disorders National Institutes of Health: Biochemistry, Cyclic GMP: .

Cyclic guanosine monophosphate is a cyclic nucleotide derived from guanosine triphosphate. It plays a crucial role as a second messenger in various biological processes, similar to cyclic adenosine monophosphate. The chemical formula of cyclic guanosine monophosphate is C10H12N5O7PC_{10}H_{12}N_{5}O_{7}P, and it is classified as a cyclic purine nucleotide, specifically a 3',5'-cyclic purine nucleotide. This compound has significant regulatory functions within cells, particularly in response to hormonal signals such as acetylcholine and insulin .

cGMP's primary function lies in its ability to activate specific protein kinases known as cGMP-dependent protein kinases (PKG) [, ]. Upon binding to cGMP, PKG undergoes a conformational change, enabling it to phosphorylate various target proteins. These phosphorylation events trigger downstream cellular responses, including:

  • Smooth muscle relaxation: In blood vessel walls, cGMP-PKG signaling leads to relaxation of smooth muscle cells, causing vasodilation and increased blood flow []. This mechanism is crucial for medications like nitroglycerin, which work by increasing NO production and subsequent cGMP synthesis, leading to vasodilation and relief of chest pain (angina).

  • Other functions: cGMP also plays a role in regulating functions like platelet aggregation, intestinal secretion, vision, and learning and memory, though the exact mechanisms may vary [].

Physical and Chemical Properties

Data on the specific physical and chemical properties of cGMP is limited due to its instability in aqueous solutions []. However, some general properties include:

  • Molecular formula: C₁₀H₁₂N₅O₇P []
  • High solubility in water []
  • Relatively unstable in solution and prone to degradation by PDEs []

cGMP itself is not considered highly toxic []. However, excessive cGMP levels can lead to side effects associated with medications that elevate cGMP, such as headaches, nausea, and low blood pressure [].

Cyclic guanosine monophosphate is synthesized from guanosine triphosphate through the action of guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This reaction can be stimulated by various factors, including nitric oxide and peptide hormones like atrial natriuretic factor. The degradation of cyclic guanosine monophosphate is primarily mediated by phosphodiesterases, which hydrolyze it into guanosine monophosphate .

Cyclic guanosine monophosphate serves multiple biological functions:

  • Smooth Muscle Relaxation: It promotes vasodilation by relaxing vascular smooth muscle tissues.
  • Neurotransmitter Release: In the nervous system, it regulates neurotransmitter release at presynaptic terminals.
  • Cellular Signaling: It modulates ion channel conductance and participates in cellular apoptosis and glycogenolysis .
  • Developmental Processes: Cyclic guanosine monophosphate influences neuronal development by mediating responses to guidance cues during embryonic development .

The synthesis of cyclic guanosine monophosphate can occur through several pathways:

  • Enzymatic Synthesis:
    • Guanylate Cyclase Activation: Membrane-bound or soluble guanylate cyclase converts guanosine triphosphate to cyclic guanosine monophosphate in response to nitric oxide or specific hormones.
  • Chemical Synthesis:
    • Laboratory methods often involve the cyclization of guanosine derivatives under acidic or basic conditions.
  • Biological Synthesis:
    • In cells, the presence of nitric oxide stimulates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate .

Cyclic guanosine monophosphate has diverse applications in both research and clinical settings:

  • Vasodilators: Compounds that increase cyclic guanosine monophosphate levels are used in treating conditions like hypertension and heart failure.
  • Neuroscience Research: Its role in neurotransmitter release makes it a target for studies on synaptic plasticity and memory.
  • Cancer Research: Cyclic guanosine monophosphate signaling pathways are investigated for their potential roles in tumor biology and therapy .

Cyclic guanosine monophosphate interacts with various proteins and signaling pathways:

  • Protein Kinase G Activation: Cyclic guanosine monophosphate binds to Protein Kinase G, activating it to phosphorylate specific substrates involved in smooth muscle relaxation and other cellular responses.
  • Cross-talk with Other Signaling Pathways: It has been shown to interact with pathways involving cyclic adenosine monophosphate, calcium signaling, and various growth factors .

Cyclic guanosine monophosphate shares similarities with other cyclic nucleotides but possesses unique characteristics:

Compound NameStructure TypePrimary Functions
Cyclic adenosine monophosphateCyclic nucleotideMediates signaling related to energy metabolism
Cyclic guanosine adenosine monophosphateCyclic dinucleotideInvolved in immune response and signaling
8-Bromoguanosine 3',5'-cyclic monophosphateModified cyclic nucleotideUsed in research for studying signal transduction

Cyclic adenosine monophosphate primarily regulates metabolic processes, while cyclic guanosine adenosine monophosphate is crucial for immune signaling. The unique role of cyclic guanosine monophosphate in smooth muscle relaxation differentiates it from its counterparts .

Physical Description

Solid

XLogP3

-3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

345.04743474 g/mol

Monoisotopic Mass

345.04743474 g/mol

Heavy Atom Count

23

UNII

H2D2X058MU

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Cyclic GMP is a cellular regulatory agent that acts as a second messenger. Its levels increase in response to a variety of signals (acetylcholine, insulin, oxytocin) and activates specific protein kinases.

Pictograms

Irritant

Irritant

Other CAS

7665-99-8
40732-48-7

Wikipedia

Cyclic_guanosine_monophosphate

Dates

Modify: 2023-08-16

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